molecular formula C19H20N4O3 B11197228 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(propan-2-yl)acetamide

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(propan-2-yl)acetamide

Cat. No.: B11197228
M. Wt: 352.4 g/mol
InChI Key: VIFKHWQSZFISMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound featuring a quinoline core, an oxadiazole ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoline and oxadiazole intermediates. One efficient method for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . This method allows for the formation of the oxadiazole ring at ambient temperature, which is advantageous for maintaining the integrity of sensitive functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the quinoline or oxadiazole rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential pharmacological activities, such as antimicrobial or anticancer properties, are of significant interest.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(PROPAN-2-YL)ACETAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and quinoline core may contribute to its binding affinity and specificity, potentially inhibiting or modulating the activity of these targets. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(PROPAN-2-YL)ACETAMIDE is unique due to its combination of a quinoline core and an oxadiazole ring, which may confer distinct biological activities and chemical reactivity compared to other compounds. Its cyclopropyl group further enhances its structural uniqueness, potentially affecting its pharmacokinetic properties and target specificity.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C19H20N4O3/c1-11(2)20-16(24)10-23-15-6-4-3-5-13(15)14(9-17(23)25)19-21-18(22-26-19)12-7-8-12/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,20,24)

InChI Key

VIFKHWQSZFISMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C2=CC=CC=C2C(=CC1=O)C3=NC(=NO3)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.